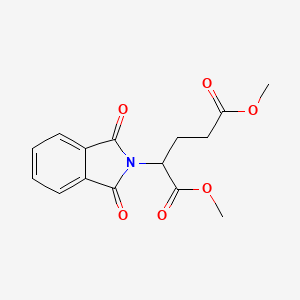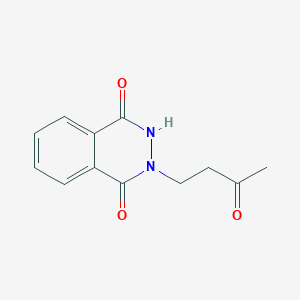![molecular formula C7H9Br2N3O B8763966 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into the active sites of target enzymes, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and applications.
Uniqueness
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide is unique due to its specific amino substitution and hydrobromide salt form. These features enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H9Br2N3O |
|---|---|
Poids moléculaire |
310.97 g/mol |
Nom IUPAC |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C7H7N3O.2BrH/c8-5-1-4-2-6(11)10-7(4)9-3-5;;/h1,3H,2,8H2,(H,9,10,11);2*1H |
Clé InChI |
LFEZOWXTISKONC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC1=O)N=CC(=C2)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
